![molecular formula C11H12N6O3 B2717562 5-[(2E)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]-2-hydroxybenzoic acid CAS No. 899022-47-0](/img/structure/B2717562.png)
5-[(2E)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Reactions
Reactions with Trifluoromethyl-β-diketones : 2-hydrazino-3-methylquinoxaline reacts with trifluoromethyl-β-diketones to yield unexpected products such as 1,2,4-triazolo[4,3-a]quinoxalines and 3(5)-trifluoromethyl-1H-pyrazoles. This process demonstrates the potential of these reactions in synthesizing novel compounds (Aggarwal et al., 2009).
Enaminones as Building Blocks : Enaminones, when reacted with various compounds, produce pyrazoles and triazoles with potential antitumor and antimicrobial activities. This indicates their utility in synthesizing therapeutically significant compounds (Riyadh, 2011).
Cyanoacetylation of Aminopyrazoles : The cyanoacetylation of N1-substituted-5-amino-4-cyanopyrazoles leads to the formation of pyrazolo[3,4-d]pyrimidine derivatives, showcasing the chemical versatility of these compounds (Salaheldin, 2009).
Antimicrobial Applications
Synthesis of Antimicrobial Pyrazoles : Certain pyrazole derivatives exhibit strong antimicrobial activity, indicating the potential of these compounds in developing new antimicrobial drugs (Abunada et al., 2008).
Antibacterial and Antifungal Activity : Novel benzothiazole pyrimidine derivatives show significant in vitro antibacterial and antifungal activity, suggesting their potential use in treating microbial diseases (Maddila et al., 2016).
Antimicrobial Fluorobenzamides : The synthesis of 5-arylidene derivatives bearing a fluorine atom demonstrated enhanced antimicrobial activity, pointing towards their potential in antimicrobial therapy (Desai et al., 2013).
Other Applications
Synthesis of Azetidinones : The condensation of hydrazine with aromatic aldehydes to form azetidinones indicates a route for synthesizing compounds with antibacterial activity (Chavan & Pai, 2007).
Glycolurils and Their Analogues : Glycolurils, which have applications in pharmacology and supramolecular chemistry, can be synthesized through various methods, highlighting the potential for creating novel compounds with diverse applications (Kravchenko et al., 2018).
Photo- and Ionochromic Properties : Photochromic azomethine imines based on 5-phenylpyrazolidin-3-one demonstrate properties of ion-active molecular switches and chemosensors, indicating their potential in sensing applications (Bren et al., 2018).
properties
IUPAC Name |
5-[(3,5-diamino-1-methylpyrazol-4-yl)diazenyl]-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O3/c1-17-10(13)8(9(12)16-17)15-14-5-2-3-7(18)6(4-5)11(19)20/h2-4,18H,13H2,1H3,(H2,12,16)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIXNJVAPFQQTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)N)N=NC2=CC(=C(C=C2)O)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2E)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]-2-hydroxybenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


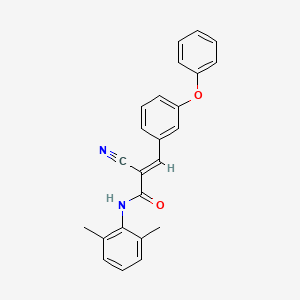
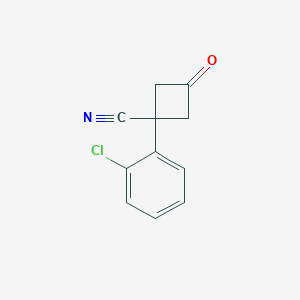
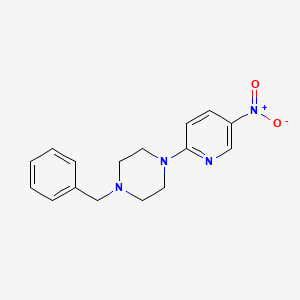
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2717491.png)
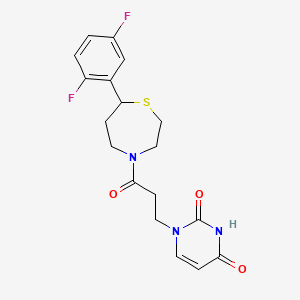
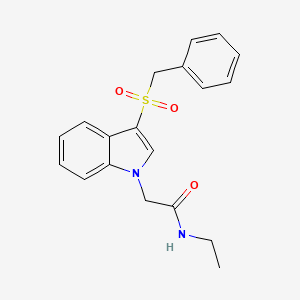
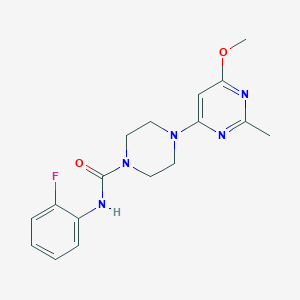



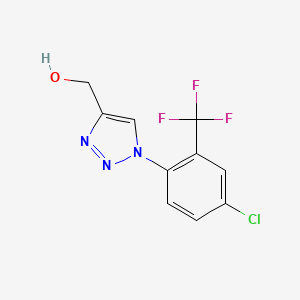
![N-(2-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2717500.png)
![N-[(1-Methyl-6-oxopyridin-3-yl)methyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)prop-2-enamide](/img/structure/B2717502.png)